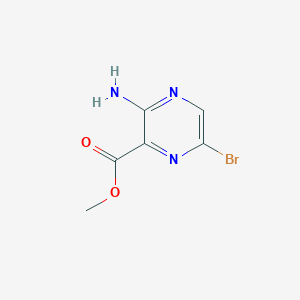

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Description

The exact mass of the compound Methyl 3-amino-6-bromopyrazine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18700. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-6-bromopyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-6-bromopyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXSIRHOIFRMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280793 | |

| Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-01-4 | |

| Record name | 6966-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Amino-6-bromopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Synthetic Cornerstone: A Technical Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Key Pharmaceutical Intermediate.

Introduction: The Pyrazine Scaffold in Modern Medicinal Chemistry

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their prevalence in natural products and their versatile role in the development of therapeutic agents.[1][2] These nitrogen-containing heterocycles are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4) has emerged as a particularly valuable building block. Its trifunctional nature—an amine, a bromine atom, and a methyl ester on a pyrazine core—offers multiple, distinct reaction sites, making it an exceptionally versatile intermediate for constructing complex molecular architectures and for the rapid generation of compound libraries in drug discovery campaigns.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for its characterization.

Key Properties

The properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate are summarized below. Data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 6966-01-4 | [5][6] |

| Molecular Formula | C₆H₆BrN₃O₂ | [5] |

| Molecular Weight | 232.03 g/mol | [5][6] |

| Appearance | Light yellow to brown solid/powder | [3] |

| Melting Point | 172-177 °C | [6] |

| IUPAC Name | methyl 3-amino-6-bromopyrazine-2-carboxylate | [5] |

| SMILES | COC(=O)c1nc(Br)cnc1N | [5][6] |

| InChIKey | CNXSIRHOIFRMOB-UHFFFAOYSA-N | [5][6] |

| Purity | Typically ≥95-98% | [3][6] |

| Storage | 4°C, protect from light, sealed in dry conditions |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show a singlet for the methyl ester protons (O-CH₃) around δ 3.85 ppm. The amine protons (-NH₂) would likely appear as a broad singlet around δ 7.55 ppm, and the lone aromatic proton on the pyrazine ring would be a sharp singlet at approximately δ 8.42 ppm.[7]

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl ester carbonyl, the aromatic carbons of the pyrazine ring (with characteristic shifts due to the bromine, amine, and ester substituents), and the methyl carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI+) would show a characteristic isotopic pattern for a bromine-containing compound with a prominent peak at m/z 232/234, corresponding to the [M+H]⁺ ion.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Br stretching in the lower frequency region.[8]

Section 2: Synthesis Protocol

The most direct and efficient synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate involves the selective bromination of its non-brominated precursor, Methyl 3-aminopyrazine-2-carboxylate. The electron-donating amino group directs the electrophilic substitution to the C-6 position of the pyrazine ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate.

Detailed Experimental Protocol

This protocol is based on a reported procedure for the bromination of Methyl 3-aminopyrazine-2-carboxylate.[9]

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine Methyl 3-aminopyrazine-2-carboxylate (1.0 equivalent) with anhydrous acetonitrile.

-

Reagent Addition: To the stirred suspension, add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, a precipitate will have formed. Collect the solid product by filtration.

-

Purification: Wash the collected solid with a small amount of cold acetonitrile to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the purified product under vacuum to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid. A typical reported yield for this reaction is high, around 92%.[9]

Causality and Trustworthiness: The use of N-bromosuccinimide is a standard and mild method for the bromination of activated aromatic and heteroaromatic rings. Acetonitrile is an appropriate polar aprotic solvent for this transformation. The reaction's trustworthiness is validated by its high yield and the straightforward precipitation of the product, which simplifies purification and reduces the need for column chromatography.

Section 3: Key Reactions and Applications in Drug Discovery

The strategic placement of the amino and bromo groups allows for sequential, selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This makes the compound a powerful scaffold for building molecular diversity.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-6 position is an excellent handle for Suzuki-Miyaura coupling reactions, enabling the formation of a carbon-carbon bond with a wide variety of boronic acids or esters.[9][10] This reaction is fundamental for synthesizing biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol and may require optimization for specific substrates.[10]

-

Setup: To a Schlenk flask or microwave vial, add Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS). Alternatively, microwave irradiation can significantly reduce reaction times.[10]

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl derivative.

Buchwald-Hartwig Amination

Following the functionalization of the C-6 position, the amino group at C-3 can be engaged in further reactions. Alternatively, the C-3 amino group can be protected, the C-6 position functionalized via Suzuki coupling, and then the protecting group removed to allow for subsequent reactions. More directly, the C-3 amino group can participate in N-arylation reactions, although the reactivity of the C-6 bromine is typically higher in cross-coupling reactions. A more common synthetic route involves using the C-6 bromine for a Buchwald-Hartwig amination to introduce a new nitrogen-based substituent.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

This protocol is a general guideline and requires optimization based on the specific amine used.

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C until the reaction is complete as determined by LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to yield the desired N-arylated or N-alkylated product.

Section 4: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Classification: May cause an allergic skin reaction.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place.

Conclusion

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a high-value, versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity at multiple positions allows for the controlled and sequential introduction of diverse functional groups, making it an ideal starting point for the synthesis of complex, biologically active molecules. The robust and high-yielding protocols for its synthesis and subsequent derivatization via Suzuki and Buchwald-Hartwig couplings underscore its importance and utility for researchers in drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.

- ChemicalBook. (2024). Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4).

- PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate.

- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Published online: 13 Jul 2022.

- ChemScene. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate 95%.

- Chem-Impex. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Agustina, W., Setyowati, E., Syah, Y. M., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

- Ong, W. Y., & Wong, P. S. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 77-88.

- ChemAnalyst. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.

- ChemicalBook. (2024). Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4).

- AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Prabavathi, N., & Krishnakumar, V. (2013). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 2(3), 44-55.

Sources

- 1. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]

- 2. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FCKeditor - Resources Browser [midyear.aza.org]

- 5. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. xinkaibio.com [xinkaibio.com]

- 8. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Introduction

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its pyrazine core, substituted with an amine, a bromine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures.[1][2] In drug discovery, it serves as a crucial building block for developing novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[1] The unique arrangement of its functional groups dictates its reactivity, solubility, and crystalline properties, all of which are critical parameters for its application in synthesis and formulation.

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate. The information herein is curated for researchers, chemists, and drug development professionals who require a deep understanding of this intermediate for process optimization, quality control, and new product development. We will delve into its chemical identity, physicochemical characteristics, spectroscopic signature, solubility, stability, and safe handling protocols, grounding the discussion in the context of its practical applications.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following table summarizes the key identifiers for Methyl 3-amino-6-bromopyrazine-2-carboxylate.

| Identifier | Value | Source(s) |

| CAS Number | 6966-01-4 | [1][3][4] |

| IUPAC Name | methyl 3-amino-6-bromopyrazine-2-carboxylate | [5] |

| Synonyms | 3-Amino-6-bromopyrazine-2-carboxylic acid methyl ester, Methyl 6-Bromo-3-aminopyrazine-2-carboxylic ester | [1][2] |

| Molecular Formula | C₆H₆BrN₃O₂ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | [3][5] |

| InChI | 1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | [3][5] |

| InChIKey | CNXSIRHOIFRMOB-UHFFFAOYSA-N | [3][5] |

| SMILES | COC(=O)C1=NC(=CN=C1N)Br | [5] |

Physicochemical Properties

The physical state, melting point, and other colligative properties are critical for handling, reaction setup, and purification. The data presented below has been consolidated from various commercial and database sources.

| Property | Value | Notes | Source(s) |

| Appearance | Light yellow to brown powder or crystalline solid | The color variation can be indicative of purity. | [1][2] |

| Melting Point | 172-177 °C | A sharp melting range is a key indicator of high purity. Some sources report ranges as low as 164-166 °C. | [3] |

| Boiling Point | 322.4 ± 37.0 °C | Predicted value; the compound may decompose at this temperature. | |

| Density | 1.754 ± 0.06 g/cm³ | Predicted value. | |

| Topological Polar Surface Area (TPSA) | 78.1 Ų | Calculated. This value suggests moderate cell permeability. | |

| XLogP3 | 1.2 | Calculated. Indicates a balance between hydrophilicity and lipophilicity. | [5] |

| Hydrogen Bond Donors | 1 (the amino group) | Calculated. | |

| Hydrogen Bond Acceptors | 5 (2 ring N, 2 ester O, 1 amino N) | Calculated. |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following sections detail the expected and reported spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for structural elucidation. The reported ¹H NMR spectrum in DMSO-d₆ provides clear signals that correspond to the three distinct proton environments in the molecule.

Reported ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.42 | Singlet (s) | 1H | Pyrazine Ring Proton (H-5) |

| 7.55 | Broad Singlet (br s) | 2H | Amino Group Protons (-NH₂) |

| 3.85 | Singlet (s) | 3H | Methyl Ester Protons (-OCH₃) |

Interpretation:

-

δ 8.42 (s, 1H): The pyrazine ring contains only one proton, located at the C-5 position. Its downfield shift is characteristic of protons on electron-deficient aromatic rings. The singlet multiplicity confirms the absence of adjacent protons.

-

δ 7.55 (br s, 2H): The two protons of the primary amine give rise to a broad singlet. The broadening is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. The integration value of 2H confirms the presence of the -NH₂ group.

-

δ 3.85 (s, 3H): The three equivalent protons of the methyl ester group appear as a sharp singlet, a characteristic signal for an -OCH₃ group.

Caption: ¹H NMR assignments for the key protons of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl Carbon (C=O) |

| ~150 | C-3 (attached to -NH₂) |

| ~148 | C-2 (attached to -COOCH₃) |

| ~145 | C-5 (attached to -H) |

| ~125 | C-6 (attached to -Br) |

| ~53 | Methyl Carbon (-OCH₃) |

Note: These are estimated values and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for further structural verification. For this compound, electrospray ionization (ESI) is a suitable method.

-

Reported Data: MS (ES+) m/z 233 [M+H]⁺.

-

Interpretation: The base peak at m/z 233 corresponds to the protonated molecule [C₆H₆BrN₃O₂ + H]⁺. The presence of bromine would be confirmed by a characteristic isotopic pattern, with a second peak at m/z 235 ([M+2+H]⁺) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 3-amino-6-bromopyrazine-2-carboxylate is expected to show characteristic absorption bands for its amine, ester, and aromatic functionalities.

-

N-H Stretching: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the ester carbonyl group.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: An absorption band for the ester C-O bond should appear in the 1100-1300 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, would indicate the carbon-bromine bond.

Solubility and Stability

-

Solubility: The compound is reported to be soluble in chloroform, ethyl acetate, and methanol. Its structure, containing both polar (amine, ester) and non-polar (brominated pyrazine ring) elements, suggests it will follow the "like dissolves like" principle. It is expected to have good solubility in polar organic solvents like DMSO and DMF, and limited solubility in non-polar solvents such as hexanes.

-

Stability and Storage: This compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, dark place at room temperature or under refrigeration (4°C).[1] Brominated aromatic compounds are generally robust, but prolonged exposure to light or strong acids/bases should be avoided.

X-ray Crystallography

To date, a single-crystal X-ray structure for Methyl 3-amino-6-bromopyrazine-2-carboxylate has not been reported in publicly accessible databases. Such a study would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. This information is invaluable for understanding its crystal packing, which influences properties like melting point, solubility, and dissolution rate—critical parameters in pharmaceutical development. The presence of the amino group as a hydrogen bond donor and the multiple nitrogen and oxygen atoms as acceptors suggests a high potential for strong intermolecular hydrogen bonding networks.

Safety and Handling

As with any chemical intermediate, proper handling procedures are essential.

-

GHS Classification:

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Experimental Protocol: Purification by Recrystallization

The purity of this intermediate is paramount for its use in subsequent synthetic steps. Recrystallization is a standard and effective method for its purification. The choice of solvent is critical: the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Objective: To purify crude Methyl 3-amino-6-bromopyrazine-2-carboxylate to >98% purity.

Materials:

-

Crude Methyl 3-amino-6-bromopyrazine-2-carboxylate

-

Ethanol (95%)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filtration flask

-

Filter paper

-

Melting point apparatus

-

NMR spectrometer

Methodology:

-

Solvent Selection: Based on its known solubility, a mixed solvent system of ethanol and water is a logical choice. Ethanol will act as the primary solvent, and water will serve as the anti-solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the solution to a gentle boil while stirring until the solid dissolves completely. If any insoluble impurities remain, perform a hot filtration.

-

Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

-

Characterization:

-

Determine the melting point of the dried crystals. A sharp melting range close to the literature value (e.g., 174-176 °C) indicates high purity.

-

Record a ¹H NMR spectrum to confirm the chemical structure and check for the absence of impurity signals.

-

Caption: Workflow for the purification and characterization of the title compound.

References

-

PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

IndiaMART. Methyl 3 amino 6 Bromopyrazine 2 Carboxylate. Available at: [Link]

-

PubChem. 3-Aminopyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

AZA Mid-Year Meeting. Methyl 3-amino-6-bromopyrazine-2-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. Recrystallization. Available at: [Link]

-

Amerigo Scientific. Methyl 3-amino-6-bromopyrazine-2-carboxylate (95%). Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, Methyl 3-amino-6-bromopyrazine-2-carboxylate has emerged as a cornerstone intermediate, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and critical applications in the generation of high-value pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established data with practical, field-proven insights to empower your next discovery program.

Core Chemical and Physical Properties

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a light yellow to brown crystalline powder. A thorough understanding of its physical and chemical properties is the foundation for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O₂ | [1][2] |

| Molecular Weight | 232.04 g/mol | [1] |

| CAS Number | 6966-01-4 | [1] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 172-177 °C | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | |

| SMILES | COC(=O)c1nc(Br)cnc1N | [3] |

| InChIKey | CNXSIRHOIFRMOB-UHFFFAOYSA-N | [3] |

Synthesis and Characterization: A Validated Protocol

The reliable and scalable synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate is critical for its widespread use. The most common and efficient method involves the regioselective bromination of the corresponding 3-aminopyrazine ester.

Synthetic Protocol: Electrophilic Bromination

The synthesis hinges on the electrophilic aromatic substitution of Methyl 3-aminopyrazine-2-carboxylate using N-Bromosuccinimide (NBS) as the bromine source. The amino group at the 3-position activates the pyrazine ring, directing the bromination to the electron-rich 6-position.

Experimental Protocol:

-

To a solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, collect the resulting precipitate by filtration.

-

Wash the solid with cold acetonitrile to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid.

A reported yield for this reaction is 92%.

Sources

Methyl 3-amino-6-bromopyrazine-2-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-amino-6-bromopyrazine-2-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and material science. We will move beyond basic data to explore its synthesis, analytical validation, and strategic application, offering field-proven insights for its effective utilization in research and development.

Core Molecular Profile and Physicochemical Properties

Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS No. 6966-01-4) is a substituted pyrazine derivative. Its structure, featuring an amino group, a bromine atom, and a methyl ester, presents a unique electronic and steric profile. This arrangement makes it a versatile intermediate for introducing the pyrazine core into larger, more complex molecules. The bromine atom, in particular, serves as a key functional handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrN₃O₂ | [1][2] |

| Molecular Weight | 232.03 g/mol | [3] |

| IUPAC Name | methyl 3-amino-6-bromopyrazine-2-carboxylate | [3] |

| CAS Number | 6966-01-4 | [1][4] |

| Appearance | Light yellow to brown solid/powder | [2] |

| Melting Point | 172-177 °C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [5] |

| SMILES | COC(=O)c1nc(Br)cnc1N | [1] |

Strategic Importance in Synthesis and Drug Discovery

The true value of Methyl 3-amino-6-bromopyrazine-2-carboxylate lies in its application as a versatile scaffold. The pyrazine ring is a common motif in biologically active compounds, and this specific derivative offers multiple reaction sites for structural elaboration.

Key Applications Include:

-

Pharmaceutical Development: It is a crucial intermediate in synthesizing novel therapeutic agents. Its structure is a key component in the development of treatments for neurological disorders, as well as anti-inflammatory and anti-cancer drugs.[2][6] For instance, the core pyrazine scaffold has been explored in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are promising targets in cancer therapy.[7]

-

Agrochemical Chemistry: The compound is used to formulate effective pesticides and crop protection agents.[2][6]

-

Material Science: It is utilized in creating advanced materials, such as polymers and coatings, with specific electronic and optical properties.[2][6]

The following diagram illustrates its role as a foundational scaffold in a drug discovery workflow.

Recommended Synthesis Protocol

A reliable method for preparing Methyl 3-amino-6-bromopyrazine-2-carboxylate is through the electrophilic bromination of its non-brominated precursor. The use of N-bromosuccinimide (NBS) is preferred as it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

Reaction: Methyl 3-aminopyrazine-2-carboxylate + NBS → Methyl 3-amino-6-bromopyrazine-2-carboxylate

Experimental Protocol:

-

Reagent Preparation: To a suitable reaction vessel, add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq).

-

Solvent Addition: Add acetonitrile (approx. 12 mL per gram of starting material). Stir the mixture to form a suspension.

-

Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the suspension at room temperature.

-

Causality Insight: The pyrazine ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. NBS provides a controlled release of Br+, which preferentially attacks the electron-rich C6 position, the position para to the activating amino group.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Product Isolation: Upon completion, the product typically precipitates from the acetonitrile. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold acetonitrile to remove any unreacted NBS and succinimide byproduct.

-

Drying: Dry the purified product under vacuum to yield the target compound as a yellow solid.[4] A typical yield for this reaction is high, often exceeding 90%.[4]

The following workflow visualizes this synthesis process.

Quality Control and Analytical Validation

Ensuring the purity and identity of Methyl 3-amino-6-bromopyrazine-2-carboxylate is critical for its use in subsequent reactions. A multi-step analytical approach is required for a self-validating system of quality control.

Standard QC Workflow:

-

Organoleptic & Physical Tests: Verify the appearance (light yellow to brown solid) and melting point (172-177 °C).[2]

-

Chromatographic Purity (HPLC): Determine purity using High-Performance Liquid Chromatography. A reversed-phase method is typically effective.

-

Structural Confirmation (Spectroscopy): Confirm the molecular structure using NMR and Mass Spectrometry.

Example HPLC Protocol:

A general protocol for analyzing amino acid derivatives can be adapted.[8]

| Parameter | Recommended Condition | Justification |

| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Formic acid improves peak shape and ionization for MS detection. A gradient is needed to elute the compound effectively. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm and/or 280 nm | The aromatic pyrazine core exhibits strong UV absorbance at these wavelengths. |

| Purity Standard | Typically ≥95% - ≥98% | Commercial grades are available in various purities.[2] |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.55 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃) ppm.[4]

-

Mass Spec (ES+): m/z 232.0, 234.0 [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

GHS Classification: The compound is classified as a skin sensitizer (Category 1).[3]

-

Hazard Statements: H317: May cause an allergic skin reaction.[3][9]

-

Precautionary Statements:

Handling & Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[11]

-

Personal Protective Equipment (PPE): Use nitrile gloves, a lab coat, and safety glasses with side shields.[10]

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place.[1][5] Room temperature storage is generally acceptable.[5]

References

-

PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

AZA Mid-Year Meeting. Methyl 3-amino-6-bromopyrazine-2-carboxylate. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Google Patents. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

Carl ROTH. Safety Data Sheet: Amino acid. [Link]

-

Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

-

Advanced Biotech. Safety Data Sheet. [Link]

-

Amerigo Scientific. Methyl 3-amino-6-bromopyrazine-2-carboxylate (95%). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 5. Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS#: 6966-01-4 [m.chemicalbook.com]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. 6966-01-4 Methyl 3-amino-6-bromopyrazine-2-carboxylate AKSci J97937 [aksci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

This guide provides a comprehensive overview of Methyl 3-amino-6-bromopyrazine-2-carboxylate, a key building block in modern chemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, with a core focus on its melting point, and provides standardized protocols for its accurate determination.

Introduction: The Significance of a Versatile Heterocycle

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a substituted pyrazine derivative that has garnered significant attention in various scientific fields. Its unique molecular architecture, featuring amino, bromo, and carboxylate functional groups, makes it a highly versatile intermediate in the synthesis of complex organic molecules. This compound serves as a crucial starting material in the development of novel pharmaceuticals, particularly in the fields of neurological disorders and enzyme inhibition.[1][2] Furthermore, its applications extend to agrochemicals for crop protection and in material science for the creation of advanced polymers and coatings.[1][2] Given its importance, a thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties: A Detailed Examination

A precise understanding of a compound's physicochemical properties is fundamental to its application. This section details the known properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate.

Molecular and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrN₃O₂ | [1][3] |

| Molecular Weight | 232.03 g/mol | [3] |

| CAS Number | 6966-01-4 | [1][4] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [5] |

The Melting Point: A Critical Quality Attribute

The melting point of a pure crystalline solid is a distinct physical constant that is invaluable for identification and purity assessment.[6] For Methyl 3-amino-6-bromopyrazine-2-carboxylate, a review of commercially available sources reveals a range of reported melting points. This variation is likely attributable to differences in the purity of the material, as even small amounts of impurities can lead to a depression and broadening of the melting point range.[6]

| Reported Melting Point Range | Source | Purity |

| 172-177 °C | Sigma-Aldrich | 95% |

| 172-176 °C | Chem-Impex, TCI Chemicals | ≥ 98% (GC) |

| 164-166 °C | ChemicalBook | Not specified |

This data underscores the importance of a standardized and carefully executed melting point determination to accurately characterize a sample of Methyl 3-amino-6-bromopyrazine-2-carboxylate.

Experimental Protocol for Accurate Melting Point Determination

To ensure reliable and reproducible results, the following detailed protocol for melting point determination is recommended. This protocol is based on established best practices and is designed to be a self-validating system.[6][7][8][9]

Sample Preparation: The Foundation of Accuracy

Proper sample preparation is critical for an accurate melting point measurement. The sample must be completely dry, homogeneous, and in a fine powdered form to ensure efficient and uniform heat transfer.[6]

Workflow for Sample Preparation:

Caption: Workflow for preparing a sample for melting point determination.

Step-by-Step Protocol:

-

Drying the Sample: Ensure the sample is thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Grinding: If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: Introduce the powdered sample into a capillary melting point tube by tapping the open end of the tube into the sample.[7]

-

Packing the Sample: Compact the sample at the bottom of the tube to a height of 1-2 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8][9]

Melting Point Measurement: A Two-Stage Approach

A two-stage heating process is recommended for both efficiency and accuracy.[8][9]

Workflow for Melting Point Measurement:

Caption: A two-stage workflow for accurate melting point measurement.

Step-by-Step Protocol:

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid measurement by heating the sample at a rate of 10-20 °C per minute to get a preliminary range.[9]

-

Precise Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a fresh, properly prepared sample in the apparatus.

-

Heat rapidly to about 10-15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.[8]

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

A pure sample should exhibit a sharp melting range of 0.5-1.0 °C.

Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

A common laboratory synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate involves the bromination of Methyl 3-aminopyrazine-2-carboxylate.[4]

Reaction Scheme:

Caption: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate.

In a typical procedure, Methyl 3-aminopyrazine-2-carboxylate is reacted with N-bromosuccinimide in acetonitrile at room temperature. The product precipitates from the reaction mixture and can be collected by filtration.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-amino-6-bromopyrazine-2-carboxylate.

-

Hazard Classification: May cause an allergic skin reaction.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Avoid breathing dust and ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[10]

Conclusion

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a valuable compound in chemical synthesis. Its melting point is a key indicator of its purity. The variability in reported melting points highlights the necessity of careful and standardized determination. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their material and ensure the integrity of their experimental results.

References

-

Wired Chemist. Determination of Melting Point. [Link]

-

PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

-

National Taiwan Normal University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

-

University of South Alabama. Experiment 1 - Melting Points. [Link]

-

University of Calgary. Melting point determination. [Link]

-

AZA Mid-Year Meeting. Methyl 3-amino-6-bromopyrazine-2-carboxylate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 5. Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS#: 6966-01-4 [m.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. fishersci.com [fishersci.com]

solubility of Methyl 3-amino-6-bromopyrazine-2-carboxylate

An In-Depth Technical Guide to the Solubility of Methyl 3-amino-6-bromopyrazine-2-carboxylate

Foreword: A Practical Perspective on Solubility

In the realm of drug discovery and material science, understanding the solubility of a molecule is not merely an academic exercise; it is a critical determinant of its utility. For a compound like Methyl 3-amino-6-bromopyrazine-2-carboxylate, a versatile building block in pharmaceutical and agrochemical synthesis, its solubility profile governs everything from reaction kinetics in a synthesis flask to bioavailability in a physiological system.[1][2] This guide moves beyond theoretical data to provide a practical framework for researchers. We will explore the physicochemical properties that dictate the solubility of this pyrazine derivative, discuss the external factors that modulate it, and provide a robust experimental protocol for its empirical determination. The causality behind each experimental choice is explained to empower researchers to not just follow a protocol, but to understand and adapt it.

Compound Profile: Physicochemical Foundations

Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS No: 6966-01-4) is a substituted pyrazine with a unique combination of functional groups that define its chemical behavior and solubility.[1] The presence of an amino group (a hydrogen bond donor and weak base), a methyl ester (a hydrogen bond acceptor), a bromine atom (contributing to molecular weight and lipophilicity), and the nitrogen atoms within the aromatic pyrazine ring create a complex interplay of polarity and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O₂ | PubChem[3] |

| Molecular Weight | 232.03 g/mol | PubChem[3] |

| Appearance | Light yellow to brown powder/crystal | Chem-Impex[1] |

| Melting Point | 172 - 177 °C | Sigma-Aldrich, Chem-Impex[1] |

| pKa (Predicted) | -1.74 ± 0.10 | ChemicalBook[4] |

| LogP (Predicted) | 0.6079 | ChemScene[5] |

The predicted pKa suggests the amino group is very weakly basic. The LogP value indicates a relatively balanced character between hydrophilicity and lipophilicity, predicting its potential solubility in a range of solvents.

Qualitative and Predicted Solubility

Vendor data and the compound's structure provide a foundational, qualitative understanding of its solubility. It is reported as being soluble in polar aprotic and protic solvents.[4]

-

Soluble in: Chloroform, Ethyl Acetate, Methanol.[4]

-

Predicted Behavior:

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar amino and ester groups will have weak interactions with non-polar solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds from the amino group and effectively solvate the polar regions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Water): Moderate to good solubility is likely in alcohols like methanol and ethanol. In aqueous media, solubility is expected to be limited but highly dependent on pH. The principle of "like dissolves like" is the guiding axiom here; the strength of solute-solvent interactions relative to solute-solute and solvent-solvent interactions dictates the extent of dissolution.[6]

-

Critical Factors Influencing Solubility

The solubility of a solid is not an immutable constant but a dynamic equilibrium influenced by its environment.[7] For Methyl 3-amino-6-bromopyrazine-2-carboxylate, three factors are paramount.

The Influence of Temperature

For the majority of solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[8] According to Le Châtelier's principle, increasing the temperature of the system will shift the equilibrium to favor the dissolution process, thereby increasing solubility.[9] While this is a general trend, the magnitude of this effect must be determined empirically, as some compounds exhibit only a slight increase or, in rare exothermic cases, a decrease in solubility with higher temperatures.[7]

The Role of Solvent Polarity

The molecule possesses distinct polar and non-polar regions. The amino and carboxylate groups are polar and capable of hydrogen bonding, while the brominated pyrazine ring is more lipophilic. This amphiphilic nature means that optimal solubility is achieved in solvents that can effectively solvate both moieties. A solvent's polarity, therefore, is a key determinant.

The Impact of pH on Aqueous Solubility

The amino group (-NH₂) and the pyrazine ring nitrogens are basic centers. In an aqueous solution, the pH will dictate the ionization state of the molecule.

-

Acidic Conditions (Low pH): The amino group and potentially a ring nitrogen will become protonated (e.g., to -NH₃⁺). This charged species will exhibit significantly enhanced electrostatic interactions with polar water molecules, leading to a substantial increase in aqueous solubility.

-

Neutral to Basic Conditions (High pH): The molecule will remain in its neutral, un-ionized form. In this state, its aqueous solubility is primarily governed by its ability to form hydrogen bonds and will be comparatively lower than in acidic conditions.

Caption: Key factors modulating the dissolution equilibrium.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method (as outlined in OECD Guideline 105) is the gold standard. This method establishes a thermodynamic equilibrium between the undissolved solid and the solvent, providing a true measure of saturation solubility.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and universal acceptance. It directly measures the point of saturation, minimizing kinetic artifacts that can affect other methods. The use of High-Performance Liquid Chromatography (HPLC) for quantification ensures high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid Methyl 3-amino-6-bromopyrazine-2-carboxylate to a series of vials containing the selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile).

-

Causality: Using an excess of solid is crucial to ensure that the solution reaches saturation, with undissolved solid remaining at equilibrium.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an isothermal shaker bath set to a precise temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours. A preliminary experiment should be run to determine the time required to reach equilibrium (i.e., when solubility values no longer increase over time).

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[10] Prolonged agitation ensures the system reaches a true thermodynamic equilibrium, rather than a transient supersaturated or undersaturated state.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow larger particles to settle.

-

Withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solids. An alternative is to centrifuge the vials at high speed and carefully sample the supernatant.

-

Causality: This step is the most critical for accuracy. Incomplete removal of solid particles will lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC-UV method.

-

Prepare a calibration curve using stock solutions of the compound of known concentration.

-

Calculate the concentration in the original supernatant by back-calculation from the calibration curve, accounting for the dilution factor.

-

Perform all experiments in triplicate to ensure statistical validity.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS#: 6966-01-4 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fctemis.org [fctemis.org]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

A Comprehensive Spectroscopic Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-amino-6-bromopyrazine-2-carboxylate (C₆H₆BrN₃O₂), a critical heterocyclic building block in medicinal and agricultural chemistry.[1][2] As a key intermediate, its structural integrity and purity are paramount, necessitating robust analytical characterization. This document consolidates and interprets data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind spectral features, providing field-proven protocols for data acquisition and analysis. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a definitive reference for this compound.

Introduction: The Chemical Significance of a Pyrazine Core

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a substituted pyrazine, a class of aromatic heterocycles known for their diverse biological activities.[3] Its molecular structure, featuring amino, bromo, and methyl ester functional groups, makes it a versatile precursor for synthesizing more complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] The precise arrangement of these groups dictates the molecule's reactivity and ultimate utility. Therefore, unambiguous structural confirmation through a multi-technique spectroscopic approach is not merely procedural but foundational to its application in drug discovery and development.

Compound Profile:

-

Melting Point: 172-177 °C[6]

Spectroscopic analysis provides a molecular fingerprint, allowing for definitive identification, purity assessment, and structural elucidation. The subsequent sections will dissect the data from each key analytical technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the proton framework of an organic molecule. By analyzing chemical shifts (δ), coupling patterns, and signal integrals, we can map the precise location and connectivity of hydrogen atoms.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 3-amino-6-bromopyrazine-2-carboxylate provides a clear and unambiguous confirmation of its structure. The data, typically acquired in a solvent like DMSO-d₆, reveals four distinct proton environments.[7][8]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.42 | Singlet (s) | 1H | H-5 (Pyrazine ring) | This proton is on the pyrazine ring and has no adjacent protons, resulting in a singlet. Its downfield shift is characteristic of an electron-deficient aromatic system. |

| 7.55 | Broad Singlet (br s) | 2H | -NH₂ (Amino group) | The two protons of the primary amine appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The integral value of 2H confirms the presence of the amino group. |

| 3.85 | Singlet (s) | 3H | -OCH₃ (Methyl ester) | The three equivalent protons of the methyl group are isolated from other protons, thus appearing as a sharp singlet. The chemical shift is typical for a methyl ester. |

Data sourced from ChemicalBook.[7][8]

The simplicity of the spectrum—three singlets—is a powerful diagnostic feature. It confirms the substitution pattern on the pyrazine ring, where the sole ring proton at the C-5 position has no neighboring protons with which to couple.

Experimental Protocol: ¹H NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality ¹H NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-amino-6-bromopyrazine-2-carboxylate and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with key analyte signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Number of Scans: Acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a delay of at least 5 seconds. This allows for full relaxation of all protons, including those on the aromatic ring, ensuring accurate signal integration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all signals to determine the relative proton ratios.

Visualization: ¹H NMR Analysis Workflow

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While ¹H NMR maps the proton skeleton, ¹³C NMR spectroscopy reveals the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, making it invaluable for confirming the molecular formula and identifying functional groups.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester carbonyl) | The sp² hybridized carbon of the ester carbonyl group is highly deshielded and typically appears in this downfield region.[9] |

| ~155 | C-3 (C-NH₂) | The carbon atom directly attached to the electron-donating amino group is significantly shielded relative to other ring carbons, but still in the aromatic region. |

| ~145 | C-2 (C-COOCH₃) | The quaternary carbon bearing the ester group. Its chemical shift is influenced by the adjacent nitrogen and the carbonyl group. |

| ~140 | C-5 (C-H) | The protonated carbon of the pyrazine ring. Its chemical shift is typical for an sp² carbon in an electron-poor heterocyclic system. |

| ~125 | C-6 (C-Br) | The carbon atom bonded to bromine experiences a moderate deshielding effect, but the "heavy atom effect" can also influence the shift. This is a characteristic region for carbons bearing a bromine atom in an aromatic ring. |

| ~53 | -OCH₃ (Methyl ester) | The sp³ hybridized carbon of the methyl ester group is highly shielded and appears in the typical upfield region for such functionalities. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use a 400 MHz (or equivalent) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is used to produce a spectrum with singlets for each carbon.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a wide spectral width (e.g., 0-200 ppm) to ensure all carbon signals, especially the downfield carbonyl, are captured.

-

-

Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the DMSO-d₆ solvent peak, which appears as a septet centered at δ 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition. For Methyl 3-amino-6-bromopyrazine-2-carboxylate, MS is particularly diagnostic due to the presence of bromine.

Interpretation of Mass Spectra

The key feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in the molecular ion (M⁺) appearing as a pair of peaks (an "isotopic doublet") separated by 2 mass units (M⁺ and M+2⁺) with almost equal intensity.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this one. In positive ion mode (ESI+), the compound is typically observed as the protonated molecule, [M+H]⁺.

Table 3: Mass Spectrometry Data

| Ion | Observed m/z | Expected m/z | Rationale |

| [M(⁷⁹Br)+H]⁺ | 232.0 | 231.97 | Protonated molecule containing the ⁷⁹Br isotope. |

| [M(⁸¹Br)+H]⁺ | 234.0 | 233.97 | Protonated molecule containing the ⁸¹Br isotope. |

| [M+Na]⁺ | - | 253.95 | Predicted sodium adduct, which is commonly observed in ESI-MS.[10] |

Experimental data from ChemicalBook shows a peak at m/z 233, consistent with the [M+H]⁺ ion.[7][8] A high-resolution mass spectrometer would resolve the characteristic 1:1 isotopic doublet for the [M+H]⁺ and [M+2+H]⁺ ions.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization and maximize the signal for the ion of interest.

-

Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Visualization: General Spectroscopic Workflow

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands

While a specific experimental spectrum for the title compound is not provided in the searched literature, a predictive analysis based on its functional groups is highly informative. The analysis of a closely related compound, methyl-3-amino-2-pyrazine carboxylate, provides a strong basis for these predictions.[12]

Table 4: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine. |

| 3100 - 3000 | C-H Aromatic Stretch | Pyrazine Ring | Stretching vibrations of the sp² C-H bond on the aromatic ring.[12] |

| 2990 - 2950 | C-H Aliphatic Stretch | Methyl Ester (-OCH₃) | Stretching vibrations of the sp³ C-H bonds in the methyl group. |

| ~1720 | C=O Carbonyl Stretch | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. This is often one of the most prominent peaks in the spectrum. |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | The in-plane bending vibration of the amino group. |

| 1580 - 1450 | C=C and C=N Ring Stretch | Pyrazine Ring | Multiple bands corresponding to the stretching vibrations within the aromatic heterocyclic ring. |

| 1300 - 1200 | C-O Stretch | Ester | The characteristic stretching vibration of the C-O single bond in the ester linkage. |

| ~650 | C-Br Stretch | Bromo-aromatic | The vibration of the carbon-bromine bond typically appears in the fingerprint region. |

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 4.

Conclusion

The comprehensive spectroscopic analysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate via ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a cohesive and definitive confirmation of its chemical structure. ¹H NMR confirms the proton environment and substitution pattern. Mass spectrometry validates the molecular weight and provides the characteristic bromine isotopic signature. IR spectroscopy identifies all key functional groups present in the molecule. While experimental ¹³C NMR data was not found, a reliable prediction based on established principles complements the analysis. Together, these techniques form a robust analytical package essential for any researcher or organization utilizing this important chemical intermediate, ensuring quality, purity, and structural integrity for downstream applications.

References

- BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. BenchChem.

-

PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. Retrieved January 7, 2026, from [Link]

-

MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Retrieved January 7, 2026, from [Link]

-

Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 13-23. Available at: [Link]

-

Science.gov. (n.d.). Pyrazine derivatives evaluated: Topics. Science.gov. Retrieved January 7, 2026, from [Link]

-

AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. AZA Mid-Year Meeting. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate (C6H6BrN3O2). PubChemLite. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... ResearchGate. Retrieved January 7, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. UCLA Chemistry. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]

- 7. Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS#: 6966-01-4 [m.chemicalbook.com]

- 8. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. PubChemLite - Methyl 3-amino-6-bromopyrazine-2-carboxylate (C6H6BrN3O2) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nanoient.org [nanoient.org]

The Versatile Scaffold: A Technical Guide to Methyl 3-amino-6-bromopyrazine-2-carboxylate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, Methyl 3-amino-6-bromopyrazine-2-carboxylate has emerged as a particularly valuable and versatile starting material. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic bromine atom, and a readily modifiable methyl ester—on an electron-deficient pyrazine core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the properties, reactivity, and strategic applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key synthetic transformations and provide field-proven insights to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective utilization. Methyl 3-amino-6-bromopyrazine-2-carboxylate is a light yellow to brown crystalline solid.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6966-01-4 | [1][2][3][4] |

| Molecular Formula | C₆H₆BrN₃O₂ | [2][4][5] |

| Molecular Weight | 232.03 g/mol | [2][3][5] |

| Melting Point | 172-177 °C | [2] |

| Appearance | Light yellow to Brown powder/crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| SMILES | COC(=O)c1nc(Br)cnc1N | [2][4] |

| InChI Key | CNXSIRHOIFRMOB-UHFFFAOYSA-N | [2] |

The Strategic Advantage: A Trifecta of Reactivity